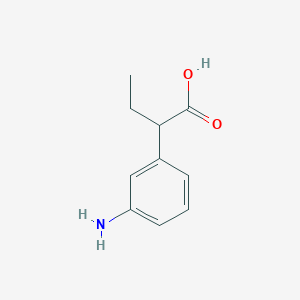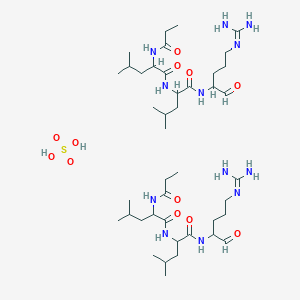
4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine
Descripción general
Descripción
4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine is a compound that features prominently in organic chemistry due to its unique molecular structure and various applications. This compound is notable for its functional groups, including a pyrimidine ring, pyrrolidine, and aromatic ether, contributing to its versatility in synthetic chemistry and biological applications.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine typically involves multiple steps. A common approach includes:
Formation of the pyrimidine ring through condensation reactions between suitable amines and ketones.
Halogenation to introduce the chlorine atom.
Methylation to attach the methyl group.
Ether formation through a nucleophilic substitution reaction, attaching the pyrrolidine group.
Industrial production methods: Industrial synthesis may leverage high-throughput techniques such as continuous flow reactors for efficiency. Catalysts and optimized reaction conditions (temperature, pressure, solvents) are critical to achieving high yields and purity.
Types of reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the pyrrolidine moiety.
Reduction: Reduction can modify the pyrimidine ring.
Substitution: Nucleophilic substitution is common, especially at the chlorine position.
Common reagents and conditions:
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄, catalytic hydrogenation.
Substitution: NaNH₂, LDA for deprotonation, and suitable nucleophiles (e.g., alkoxides, thiols).
Major products:
Oxidation leads to hydroxylated derivatives.
Reduction may yield amines or other reduced functional groups.
Substitution results in various substituted pyrimidines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as an intermediate in synthesizing more complex organic molecules and potential pharmaceuticals.
Biology: Its structural motifs are explored for designing inhibitors or activators of specific enzymes and receptors.
Medicine: Preliminary research indicates its potential in developing treatments for certain diseases, although extensive clinical trials are needed.
Industry: In materials science, this compound can contribute to the development of novel polymers or as a component in specialty coatings.
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. Pathways include:
Inhibition: Blocking enzyme activity by binding to active sites.
Activation: Enhancing receptor function through allosteric binding.
Signal transduction: Modifying cellular pathways by interacting with key signaling molecules.
Comparación Con Compuestos Similares
Compared to similar pyrimidine derivatives, 4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine stands out due to the unique combination of its functional groups, offering a balance of stability and reactivity. Similar compounds include:
4-chloro-N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine
5-methyl-N-(4-(2-(morpholin-1-yl)ethoxy)phenyl)pyrimidin-2-amine
That should give you a robust understanding of this compound. Anything more specific you need?
Propiedades
IUPAC Name |
4-chloro-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-13-12-19-17(21-16(13)18)20-14-4-6-15(7-5-14)23-11-10-22-8-2-3-9-22/h4-7,12H,2-3,8-11H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFKLYFGQXMWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2=CC=C(C=C2)OCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702299 | |
| Record name | 4-Chloro-5-methyl-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138473-55-8 | |
| Record name | 4-Chloro-5-methyl-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B1505304.png)
![1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperazine](/img/structure/B1505305.png)

![Thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B1505310.png)





